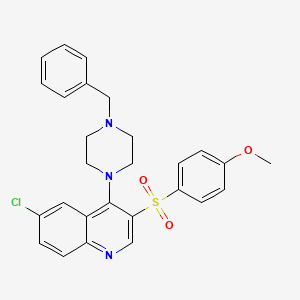

![molecular formula C20H17NO4S B2529772 3-[苄基(苯基)磺酰胺基]苯甲酸 CAS No. 722464-44-0](/img/structure/B2529772.png)

3-[苄基(苯基)磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

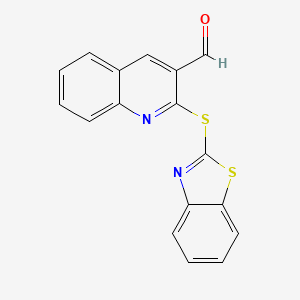

3-[Benzyl(phenyl)sulfamoyl]benzoic acid is a compound related to a class of substances that have been studied for their potential diuretic properties. The compound is structurally related to benzoic acid derivatives, which are known to exhibit various biological activities, including diuretic effects. The presence of a sulfamoyl group is a common feature in these molecules, which is essential for their biological function.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of aminobenzoic acid diuretics. For instance, various 3-substituted 4-phenyl-5-sulfamoylbenzoic acids have been synthesized and evaluated for their diuretic properties. These compounds were created by substituting different groups at the 3-position of the benzoic acid ring, which has been shown to retain diuretic potency in several cases . Although the specific synthesis of 3-[Benzyl(phenyl)sulfamoyl]benzoic acid is not detailed, the general approach to synthesizing such compounds involves the introduction of substituents that can influence the compound's biological activity.

Molecular Structure Analysis

The molecular structure of 3-[Benzyl(phenyl)sulfamoyl]benzoic acid, while not explicitly described in the provided papers, would consist of a benzoic acid core with a sulfamoyl group attached to the benzene ring. The position and nature of the substituents on the benzene ring are crucial for the compound's activity. For example, the steric influence of the 4-substituent on the diuretic potency has been supported by results obtained with different 3-substituted 4-phenyl-5-sulfamoylbenzoic acids .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can be complex. For example, the electrochemical reduction of azo-benzoic acids has been studied, revealing that the position of substituents and the pH of the solution significantly impact the electrochemical behavior of these compounds . While this does not directly pertain to 3-[Benzyl(phenyl)sulfamoyl]benzoic acid, it highlights the reactivity of benzoic acid derivatives under certain conditions, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[Benzyl(phenyl)sulfamoyl]benzoic acid would be influenced by its functional groups. Benzoic acid and its derivatives have been shown to play a role in inducing stress tolerance in plants, suggesting that the benzoic acid moiety is a key functional structure . The sulfamoyl group is also significant, as seen in the study of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, where the presence of this group affected the anticonvulsant activity of the compounds . These properties are essential for the biological activity and potential therapeutic applications of such compounds.

科学研究应用

有机合成和催化

间位C-H官能化

苯甲酸及其衍生物,包括与3-[苄基(苯基)磺酰胺基]苯甲酸相关的结构,已被用于间位C-H官能化。此工艺提供了一种通过过渡金属催化选择性活化苯甲酸衍生物的间位C-H键的方法,为经济高效的有机合成提供了一个有价值的工具 (Li et al., 2016).

植物胁迫反应

诱导胁迫耐受性

苯甲酸衍生物已被研究其在诱导植物多重胁迫耐受性中的作用。这些分子,包括苯甲酸本身,已被证明能有效促进豆类和番茄植物对高温、干旱和低温胁迫的耐受性,突出了它们在增强作物对环境胁迫的适应力方面的潜力 (Senaratna et al., 2004).

抗菌活性

生物活性磺酰胺

已探索了通过粉煤灰:H3PO3纳米催化剂催化的缩合合成4-(取代苯基磺酰胺基)苯甲酸。合成的衍生物显示出显着的抗菌活性,表明它们在开发新的抗菌剂中具有潜在应用 (Dineshkumar & Thirunarayanan, 2019).

环境和健康方面

天然存在的化合物

苯甲酸及其衍生物,包括磺酰胺,天然存在于动植物组织中,并被用作食品中的防腐剂和调味剂。它们广泛的存在和用途引发了关于人类接触和潜在健康影响的问题,强调了了解这些化合物在环境和健康背景中的作用的重要性 (del Olmo et al., 2017).

安全和危害

属性

IUPAC Name |

3-[benzyl(phenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c22-20(23)17-10-7-13-19(14-17)26(24,25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOLSWJSNIRYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2529705.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)

![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)